![molecular formula C8H4ClF3O B1586713 2-Chloro-3-(trifluoromethyl)benzaldehyde CAS No. 93118-03-7](/img/structure/B1586713.png)
2-Chloro-3-(trifluoromethyl)benzaldehyde
Overview
Description
2-Chloro-3-(trifluoromethyl)benzaldehyde (2C3TFMB) is an important organic chemical compound with a wide range of applications in research and industry. It is a colorless liquid with a pungent odor. It is used as a reagent in the synthesis of a variety of organic compounds, and its derivatives are used in a variety of industrial processes. 2C3TFMB has been studied extensively in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
Organic Synthesis
2-Chloro-3-(trifluoromethyl)benzaldehyde: is a valuable intermediate in organic synthesis. Its unique structure, featuring a trifluoromethyl group and a chloro substituent, makes it a versatile building block for constructing complex molecules. It’s often used in the synthesis of various aromatic compounds, where the aldehyde group can undergo nucleophilic addition reactions, forming alcohols, or can be used in condensation reactions to form heterocycles .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of potential drug candidates. The trifluoromethyl group is particularly significant in medicinal chemistry due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs. It’s been utilized in the development of molecules with potential therapeutic applications, such as enzyme inhibitors and receptor modulators .
Material Science
The incorporation of 2-Chloro-3-(trifluoromethyl)benzaldehyde into polymers and resins can alter their physical properties, such as thermal stability and chemical resistance. This makes it an interesting monomer for the development of specialized materials used in high-performance applications .
Agrochemical Development
This compound is also explored in the field of agrochemicals. Its structural motifs are found in some herbicides and pesticides. Researchers are investigating its derivatives for new formulations that can provide effective protection against pests and diseases while minimizing environmental impact .
Analytical Chemistry
In analytical chemistry, 2-Chloro-3-(trifluoromethyl)benzaldehyde can be used as a derivatization agent for the detection of various analytes. Its reactivity with amines and other functional groups allows for the formation of derivatives that are more easily detectable using chromatographic or spectroscopic methods .
Fluorine Chemistry
The compound is significant in fluorine chemistry research, where the trifluoromethyl group is of particular interest. Studies focus on the reactivity and stability of the -CF3 group, which is important for the development of new fluorinated compounds with applications ranging from pharmaceuticals to agrochemicals .
properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNCMOAFNYLOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371518 | |
Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
93118-03-7 | |
Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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